molecular formula C10H13NO2S B11733498 1-[3-(Methylsulfonyl)phenyl]cyclopropylamine

1-[3-(Methylsulfonyl)phenyl]cyclopropylamine

Cat. No.: B11733498
M. Wt: 211.28 g/mol
InChI Key: DATFAARBHUEFPN-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfonyl)phenyl]cyclopropylamine is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol. It is a useful research chemical often employed in various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopropylamine typically involves the reaction of 3-(Methylsulfonyl)benzaldehyde with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methylsulfonyl)phenyl]cyclopropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted cyclopropylamine derivatives.

Scientific Research Applications

1-[3-(Methylsulfonyl)phenyl]cyclopropylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopropylamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as monoamine oxidases, by forming covalent bonds with the enzyme’s active site. This interaction can lead to the inactivation of the enzyme and subsequent biological effects .

Comparison with Similar Compounds

  • 1-(3-Methylsulfonylphenyl)cyclopropan-1-amine
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Comparison: 1-[3-(Methylsulfonyl)phenyl]cyclopropylamine is unique due to its specific structural features, such as the cyclopropylamine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

1-(3-methylsulfonylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)9-4-2-3-8(7-9)10(11)5-6-10/h2-4,7H,5-6,11H2,1H3

InChI Key

DATFAARBHUEFPN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2(CC2)N

Origin of Product

United States

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